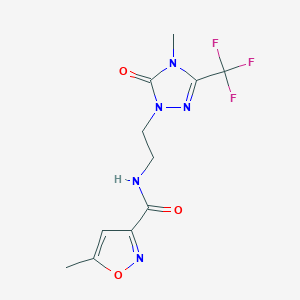

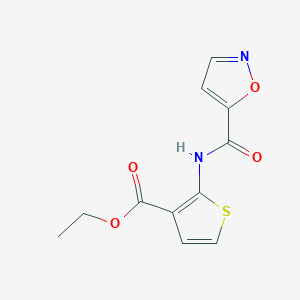

![molecular formula C28H19NO3 B2922927 2,3-Dimethoxy-11-(2-naphthyl)indeno[3,2-B]quinolin-10-one CAS No. 1023525-11-2](/img/structure/B2922927.png)

2,3-Dimethoxy-11-(2-naphthyl)indeno[3,2-B]quinolin-10-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,3-Dimethoxy-11-(2-naphthyl)indeno[3,2-B]quinolin-10-one is a synthetic organic compound belonging to the quinoline family. It is a heterocyclic organic compound with a structure composed of a quinoline ring fused to an indene ring. The compound has been studied for its potential applications in scientific research, due to its unique properties.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Applications

Quinoline derivatives like 2,3-Dimethoxy-11-(2-naphthyl)indeno[3,2-B]quinolin-10-one have shown significant promise in the development of new antimicrobial agents. These compounds are known to exhibit good activity against various Gram-positive and Gram-negative microbial species. The antimicrobial activity is attributed to the substitution on the heterocyclic pyridine ring, which can be tailored to enhance potency and reduce side effects .

Anticancer Research

The quinoline nucleus, present in 2,3-Dimethoxy-11-(2-naphthyl)indeno[3,2-B]quinolin-10-one, is being investigated for its anticancer properties. Research indicates that quinoline derivatives can inhibit DNA synthesis by targeting bacterial DNA gyrase and type IV topoisomerase, leading to cell death. This mechanism is also being explored for potential anticancer applications, particularly in disrupting the DNA replication process in cancer cells .

Catalysts in Organic Synthesis

In the field of organic synthesis, 2,3-Dimethoxy-11-(2-naphthyl)indeno[3,2-B]quinolin-10-one can be used as a catalyst or a part of a catalytic system, especially in palladium-catalyzed reactions. These reactions are crucial for creating complex organic molecules, including those with potential therapeutic effects .

Dye Industry

Quinoline derivatives are integral in the synthesis of dyes due to their chromophoric properties. The nitrogen-containing bicyclic structure of compounds like 2,3-Dimethoxy-11-(2-naphthyl)indeno[3,2-B]quinolin-10-one can be utilized to develop new dyes with specific absorption properties for use in various industrial applications .

Material Science

The structural integrity and electronic properties of quinoline derivatives make them suitable for material science applications. They can be used in the development of new materials with unique electrical, optical, or mechanical properties, which can be applied in areas such as nanotechnology and the development of new polymers .

Electronics and Refineries

In electronics, the quinoline core of 2,3-Dimethoxy-11-(2-naphthyl)indeno[3,2-B]quinolin-10-one can be incorporated into organic semiconductors, which are used in the production of light-emitting diodes (LEDs), solar cells, and transistors. Additionally, its derivatives may find applications in refineries, possibly as corrosion inhibitors or in the synthesis of performance chemicals .

Eigenschaften

IUPAC Name |

7,8-dimethoxy-10-naphthalen-2-ylindeno[1,2-b]quinolin-11-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H19NO3/c1-31-23-14-21-22(15-24(23)32-2)29-27-19-9-5-6-10-20(19)28(30)26(27)25(21)18-12-11-16-7-3-4-8-17(16)13-18/h3-15H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVCDSACMFGGNKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=C3C(=N2)C4=CC=CC=C4C3=O)C5=CC6=CC=CC=C6C=C5)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dimethoxy-11-(2-naphthyl)indeno[3,2-B]quinolin-10-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

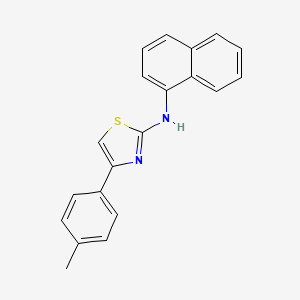

![[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-(3-pyrazol-1-ylphenyl)methanone](/img/structure/B2922848.png)

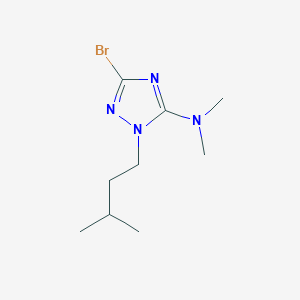

![Ethyl 3-(4-chlorophenyl)-5-[(2-methoxybenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2922849.png)

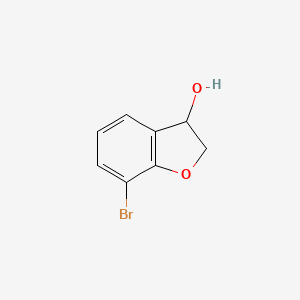

![2-Azabicyclo[2.2.2]octane-1-methanol hydrochloride](/img/structure/B2922851.png)

![Ethyl 2-(benzo[d]thiazole-6-carboxamido)thiazole-4-carboxylate](/img/structure/B2922854.png)

![5-(4-chlorophenyl)-2-phenyl-3-(thiophen-2-yl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2922858.png)

![2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-chlorobenzyl)acetamide](/img/structure/B2922859.png)

![(Z)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-3-ylmethyl)acrylamide](/img/structure/B2922861.png)

![N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-(o-tolyloxy)acetamide](/img/structure/B2922864.png)

![1-[3-Oxo-3-[4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]propyl]pyrimidine-2,4-dione](/img/structure/B2922867.png)